molecular formula C9H16FNO2 B13505498 Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Cat. No.: B13505498
M. Wt: 189.23 g/mol
InChI Key: JJNMHFARDRQVSU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol This compound features a pyrrolidine ring substituted with an ethyl ester group and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with fluoroethyl reagents under controlled conditions. One common method includes the esterification of 3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-2-13-8(12)9(3-5-10)4-6-11-7-9/h11H,2-7H2,1H3

InChI Key

JJNMHFARDRQVSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)CCF

Origin of Product

United States

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